D,L-N,N-Didesmethyl Venlafaxine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D,L-N,N-Didesmethyl Venlafaxine-d6: is a deuterium-labeled metabolite of Venlafaxine. Venlafaxine is a derivative of phenylethylamine, which facilitates neurotransmission within the central nervous system by blocking the presynaptic reuptake of neuroamines such as serotonin (5-hydroxytryptamine) and noradrenaline (norepinephrine) . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of D,L-N,N-Didesmethyl Venlafaxine-d6 involves the deuterium labeling of Venlafaxine. The process typically includes the use of deuterated reagents to replace hydrogen atoms with deuterium in the molecular structure of Venlafaxine .
Industrial Production Methods: : Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using deuterated reagents under controlled conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: : D,L-N,N-Didesmethyl Venlafaxine-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
Scientific Research Applications
D,L-N,N-Didesmethyl Venlafaxine-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of Venlafaxine and its metabolites.
Neurotransmission Research: Helps in understanding the mechanisms of neurotransmission and the role of neuroamines in the central nervous system.
Drug Development: Assists in the development of new antidepressant drugs by providing insights into the metabolic pathways and effects of Venlafaxine.
Mechanism of Action
D,L-N,N-Didesmethyl Venlafaxine-d6 exerts its effects by blocking the presynaptic reuptake of serotonin and noradrenaline, thereby increasing their levels in the synaptic cleft . This action facilitates neurotransmission and enhances mood regulation. The compound primarily targets the serotonin and noradrenaline transporters and is a weak inhibitor of dopamine reuptake .
Comparison with Similar Compounds
Similar Compounds
D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine: Another deuterium-labeled metabolite of Venlafaxine with similar properties.
N-Desmethyl Venlafaxine: A metabolite of Venlafaxine produced by the enzyme CYP3A4.
O-Desmethyl Venlafaxine: A major metabolite of Venlafaxine produced by the enzyme CYP2D6.
Uniqueness: : D,L-N,N-Didesmethyl Venlafaxine-d6 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies by allowing for more precise tracking and analysis of the compound’s metabolic pathways .
Biological Activity
D,L-N,N-Didesmethyl Venlafaxine-d6 is a deuterated metabolite of the antidepressant venlafaxine, which is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI). This compound is significant in pharmacological research due to its role in understanding the metabolism and efficacy of venlafaxine and its influence on neurotransmission.
Overview of Venlafaxine and Its Metabolites
Venlafaxine is primarily used in the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), and panic disorder. It works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft, which enhances mood and alleviates anxiety symptoms .
This compound, as a metabolite, provides insights into the pharmacokinetics and dynamics of venlafaxine. The compound undergoes metabolic processes primarily through cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which facilitate its conversion from venlafaxine through various demethylation steps .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter transporters. It exhibits a binding affinity for serotonin (5-HT) and norepinephrine transporters (NET), similar to its parent compound. This interaction leads to:
- Inhibition of Reuptake : By blocking the transporters, the compound increases extracellular levels of serotonin and norepinephrine.
- Potential Dopaminergic Effects : At higher concentrations, it may also weakly inhibit dopamine reuptake, particularly in regions of the brain where dopamine transporters are sparse .
Pharmacokinetics and Efficacy
A study investigated the relationship between serum concentrations of venlafaxine and its active metabolites, including this compound. The findings suggested a bell-shaped curve for antidepressant response relative to serum levels, indicating optimal efficacy around specific concentration ranges (100-400 ng/mL) with diminishing returns at higher levels .
Case Studies
- Therapeutic Drug Monitoring : A cohort study involving 52 patients treated with venlafaxine highlighted the importance of therapeutic drug monitoring (TDM) to optimize treatment outcomes. The study found that patients with serum concentrations within the therapeutic range experienced better antidepressant responses .
- Animal Studies : Research on animal models has shown that venlafaxine and its metabolites can produce dose-dependent analgesic effects, suggesting potential applications in pain management alongside their antidepressant properties .
Data Table: Comparison of Venlafaxine and Its Metabolites
Compound Name | Molecular Formula | Molecular Weight | Mechanism of Action |
---|---|---|---|
Venlafaxine | C17H28ClNO2 | 313.863 g/mol | SNRI - Inhibits reuptake of 5-HT and NE |
O-desmethylvenlafaxine | C16H26ClNO2 | 298.84 g/mol | Active metabolite; similar action as parent compound |
This compound | C15H23D6NO2 | 271.79 g/mol | SNRI - Inhibits reuptake; studied for pharmacokinetics |
Properties
CAS No. |
1020719-37-2 |
---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
255.38 g/mol |
IUPAC Name |
1-[2-amino-1-(4-methoxyphenyl)ethyl]-3,3,4,4,5,5-hexadeuteriocyclohexan-1-ol |
InChI |
InChI=1S/C15H23NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-11,16H2,1H3/i2D2,3D2,4D2 |
InChI Key |
SUQHIQRIIBKNOR-PWDWWLAZSA-N |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C(CN)C2=CC=C(C=C2)OC)O)[2H] |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.